2-(azetidin-2-yl)-N-methylethanamine;hydrochloride
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Overview
Description
2-(azetidin-2-yl)-N-methylethanamine;hydrochloride is a chemical compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-2-yl)-N-methylethanamine;hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the N-methylethanamine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-acetyl-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazole-3-one with substituted amines, followed by treatment with chloroacetyl chloride, can yield azetidinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-2-yl)-N-methylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine ring .
Scientific Research Applications
2-(azetidin-2-yl)-N-methylethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(azetidin-2-yl)-N-methylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, azetidin-2-ones, a related class of compounds, are known to form covalent adducts with bacterial transpeptidases, inhibiting cell wall biosynthesis and exerting antibacterial effects . The exact molecular targets and pathways for this compound may vary depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
2-(azetidin-2-yl)acetic acid: Studied for its potential biological activities and applications in medicinal chemistry.
Uniqueness
2-(azetidin-2-yl)-N-methylethanamine;hydrochloride is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C6H15ClN2 |
---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
2-(azetidin-2-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-4-2-6-3-5-8-6;/h6-8H,2-5H2,1H3;1H |
InChI Key |
WHSKNAOUQIJJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCN1.Cl |
Origin of Product |
United States |
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